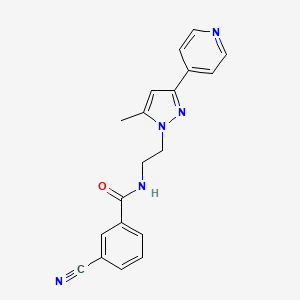

3-cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

This compound is a benzamide derivative featuring a 3-cyano-substituted aromatic ring linked via an ethyl group to a pyrazole scaffold. The pyrazole moiety is substituted at position 3 with a pyridin-4-yl group and at position 5 with a methyl group.

Properties

IUPAC Name |

3-cyano-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-14-11-18(16-5-7-21-8-6-16)23-24(14)10-9-22-19(25)17-4-2-3-15(12-17)13-20/h2-8,11-12H,9-10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDVZKLHPQXFGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC=CC(=C2)C#N)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-cyanobenzoyl chloride, 5-methyl-3-(pyridin-4-yl)-1H-pyrazole, and 2-bromoethylamine.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalysis: Using catalysts to lower reaction temperatures and times.

Green Chemistry Principles: Employing environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

Reduction: The cyano group can be reduced to an amine under suitable conditions.

Substitution: The benzamide and pyrazole rings can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution, or nucleophiles for nucleophilic substitution.

Major Products

Oxidation: Products may include oxidized derivatives of the pyrazole ring.

Reduction: The primary product would be the corresponding amine derivative.

Substitution: Depending on the substituents introduced, various functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

Ligand Design: The compound can be used as a ligand in coordination chemistry due to its multiple binding sites.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

Receptor Binding Studies: Its structure allows for exploration in receptor-ligand interactions.

Medicine

Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

Material Science: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The compound’s mechanism of action in biological systems involves binding to specific molecular targets, such as enzymes or receptors. The cyano group and the pyrazole ring play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogs from the evidence:

Key Observations

Substituent Effects on Pyrazole :

- The target compound’s pyridin-4-yl group at position 3 may facilitate π-π stacking or hydrogen bonding in target binding, contrasting with trifluoromethyl () or phenyl () groups. The methyl substituent at position 5 introduces steric simplicity compared to cyclopropyl (), which could alter conformational flexibility .

- The trifluoromethyl group () is highly electron-withdrawing, likely enhancing metabolic stability and lipophilicity compared to the target’s methyl-pyridinyl combination .

Core Functional Groups: The benzamide core in the target compound and differs from the sulfonamide in . Sulfonamides often exhibit stronger hydrogen-bonding capacity, which may influence target selectivity .

Molecular Weight and Complexity :

- The target compound’s calculated molecular weight (333 g/mol) aligns with kinase inhibitor drug-like properties, whereas ’s simpler structure (308 g/mol) may prioritize pharmacokinetic advantages .

Implications for Research and Development

Biological Activity

3-cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. Its structural features include:

- A cyano group ()

- A benzamide moiety

- A pyridinyl-pyrazole structure

The molecular formula is , indicating a complex arrangement conducive to various biological interactions.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Pyrazole derivatives have shown potent effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Properties : Some pyrazole derivatives are known to inhibit pro-inflammatory cytokines, which may be relevant for treating inflammatory diseases.

- Antimicrobial Effects : The presence of the pyrazole ring enhances the compound's ability to combat bacterial and fungal infections.

Biological Activity Data

The following table summarizes key findings from studies on related compounds, reflecting the potential activity of this compound.

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Induces apoptosis |

| Compound B | A549 | 26.00 | Inhibits proliferation |

| Compound C | HepG2 | 17.82 | Cytotoxic effects |

| Compound D | NCI-H460 | 0.95 | Autophagy induction |

Case Studies

- Anticancer Efficacy : In a study by Wei et al., derivatives similar to this compound exhibited significant cytotoxicity against A549 cells with an IC50 value of 26 µM, indicating substantial potential for lung cancer treatment .

- Mechanistic Insights : Research has shown that pyrazole derivatives can act as Aurora-A kinase inhibitors, which play a critical role in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

- Anti-inflammatory Activity : Another study highlighted the anti-inflammatory properties of pyrazole compounds, demonstrating their ability to reduce levels of TNF-alpha and IL-6 in vitro, suggesting therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.